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Compound Name:
3,5-Dimethylpyrazole-1-

carboxamidine nitrate

Cat. No.: B3415802 Get Quote

Introduction: The Guanidinium Moiety and the Rise
of Pyrazole-Based Guanylating Agents
The guanidinium group is a privileged scaffold in medicinal chemistry, appearing in a wide array

of biologically active compounds and approved pharmaceuticals. Its enduring prevalence

stems from its unique physicochemical properties: it is a strong base that is protonated at

physiological pH, enabling it to form strong, bidentate hydrogen bonds with biological targets

such as enzymes and receptors. This interaction capability has been harnessed to develop

drugs with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and

anti-inflammatory agents.

The synthesis of substituted guanidines, however, can be challenging. Classical methods often

require harsh reaction conditions or the use of toxic reagents. This has led to the development

of milder and more efficient "guanidinylating" or "guanylating" agents. Among these, pyrazole-

based reagents have emerged as particularly effective tools for the facile transfer of an amidine

group to a primary or secondary amine.

This document provides a detailed guide to the use of 3,5-Dimethylpyrazole-1-
carboxamidine nitrate as a versatile and efficient pharmaceutical intermediate for the

synthesis of N-substituted guanidines. We will delve into its chemical properties, the rationale
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for its use, and provide detailed protocols for its application in the synthesis of guanidine-

containing molecules.

Chemical Properties and Specifications
3,5-Dimethylpyrazole-1-carboxamidine nitrate is a white to off-white crystalline powder. It is

a salt of the 3,5-dimethylpyrazole-1-carboxamidine base and nitric acid.

Property Value Source(s)

CAS Number 38184-47-3

Molecular Formula C₆H₁₀N₄·HNO₃

Molecular Weight 201.18 g/mol

Melting Point 167-168 °C (decomposes)

Synonyms

1-Amidino-3,5-

dimethylpyrazole nitrate, 3,5-

Dimethyl-1-

pyrazolylformamidinium nitrate

Solubility

Soluble in water and polar

organic solvents like methanol

and ethanol.

Purity Typically >97%

The Chemistry of Guanidinylation with 3,5-
Dimethylpyrazole-1-carboxamidine Nitrate
The utility of 3,5-dimethylpyrazole-1-carboxamidine nitrate as a guanidinylating agent lies in

the electrophilic nature of the carboxamidine carbon and the excellent leaving group ability of

the 3,5-dimethylpyrazole moiety. The reaction proceeds via a nucleophilic attack of a primary or

secondary amine on the carboxamidine carbon, followed by the elimination of 3,5-

dimethylpyrazole.
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The 3,5-dimethylpyrazole leaving group is particularly advantageous because it is a relatively

weak base and its formation drives the reaction to completion. Furthermore, it is generally

unreactive under the reaction conditions and can be easily removed during workup.

The nitrate salt form of the reagent offers several practical advantages:

Stability: The salt is typically a stable, crystalline solid that is easy to handle and store.

Ease of Use: It can often be used directly without the need for prior conversion to the free

base.

Controlled Reactivity: The protonated form of the carboxamidine may be less prone to side

reactions compared to the free base.

The general mechanism for the guanidinylation of an amine with 3,5-dimethylpyrazole-1-
carboxamidine nitrate is depicted below:

Caption: General mechanism of amine guanidinylation.

Experimental Protocols
The following protocols provide a general framework for the use of 3,5-dimethylpyrazole-1-
carboxamidine nitrate in the synthesis of N-substituted guanidines. Optimization of reaction

conditions (e.g., solvent, temperature, reaction time, and base) may be necessary for specific

substrates.

Protocol 1: General Procedure for the Guanidinylation of
a Primary Amine
This protocol is adapted from established procedures for similar pyrazole-based

guanidinylating agents.

Objective: To synthesize an N-alkyl or N-aryl guanidinium nitrate from a primary amine.

Materials:

3,5-Dimethylpyrazole-1-carboxamidine nitrate (1.0 eq)
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Primary amine (1.0 - 1.2 eq)

Anhydrous solvent (e.g., acetonitrile, DMF, or ethanol)

Tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.5 - 2.0 eq)

Stirring plate and magnetic stir bar

Reaction vessel (round-bottom flask) with a condenser and nitrogen inlet

Standard laboratory glassware for workup and purification

Workflow Diagram:
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Reaction Setup

Reaction

Workup & Purification

Dissolve amine and base
in anhydrous solvent

Add 3,5-dimethylpyrazole-
1-carboxamidine nitrate

Heat the reaction mixture
(e.g., 60-80 °C)

Monitor reaction progress
by TLC or LC-MS

Cool to room temperature

Upon completion

Remove solvent in vacuo

Purify by recrystallization
or column chromatography

Click to download full resolution via product page

Caption: Workflow for guanidinylation of a primary amine.
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Procedure:

To a stirred solution of the primary amine (1.0 eq) and the tertiary amine base (1.5 eq) in the

chosen anhydrous solvent (e.g., acetonitrile, 0.1-0.5 M), add 3,5-dimethylpyrazole-1-
carboxamidine nitrate (1.0 eq) in one portion at room temperature under a nitrogen

atmosphere.

Heat the reaction mixture to 60-80 °C and stir for 4-24 hours. The optimal temperature and

time will depend on the reactivity of the amine.

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure.

The crude product can be purified by either recrystallization from a suitable solvent system

(e.g., ethanol/ether) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent hydrolysis of the

guanidinylating reagent and the product.

Tertiary Amine Base: A non-nucleophilic base is added to neutralize the nitric acid salt of the

reagent and any acid generated during the reaction, thus freeing the primary amine to act as

a nucleophile.

Heating: While some reactive amines may proceed at room temperature, heating is often

necessary to overcome the activation energy of the reaction, especially for less nucleophilic

amines.

Nitrogen Atmosphere: A nitrogen atmosphere is recommended to prevent the reaction of

basic species with atmospheric carbon dioxide.

Protocol 2: Guanidinylation of a Secondary Amine
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The guanidinylation of secondary amines is generally slower than that of primary amines due to

increased steric hindrance. Therefore, longer reaction times or higher temperatures may be

required.

Objective: To synthesize an N,N-disubstituted guanidinium nitrate from a secondary amine.

Procedure:

The procedure is similar to that for primary amines, with the following modifications:

Stoichiometry: Use a slight excess of the guanidinylating reagent (1.1 - 1.2 eq) to drive the

reaction to completion.

Reaction Conditions: Higher temperatures (e.g., 80-100 °C) and longer reaction times (24-48

hours) may be necessary.

Solvent: A higher boiling point solvent such as DMF may be beneficial.

Safety and Handling
3,5-Dimethylpyrazole-1-carboxamidine nitrate should be handled in a well-ventilated fume

hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves,

and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse

immediately with plenty of water. Consult the Safety Data Sheet (SDS) for complete safety

information.

Troubleshooting
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Problem Possible Cause(s) Suggested Solution(s)

Low or no product formation

1. Insufficiently reactive

amine.2. Reaction temperature

too low.3. Insufficient reaction

time.4. Inactive reagent.

1. Increase reaction

temperature and/or time.2. Use

a more polar, higher-boiling

solvent (e.g., DMF).3. Check

the purity and integrity of the

reagent.

Formation of multiple

byproducts

1. Reaction temperature too

high, leading to

decomposition.2. Presence of

moisture.

1. Lower the reaction

temperature.2. Ensure the use

of anhydrous solvents and

reagents.

Difficulty in purification

1. Product is highly polar and

water-soluble.2. Co-elution

with 3,5-dimethylpyrazole.

1. Consider purification by

recrystallization or ion-

exchange chromatography.2.

Wash the crude product with a

solvent in which the

byproducts are soluble but the

product is not (e.g., diethyl

ether).

Conclusion
3,5-Dimethylpyrazole-1-carboxamidine nitrate is a valuable and versatile intermediate for

the synthesis of a wide range of guanidine-containing compounds. Its stability, ease of use, and

the mild reaction conditions it allows for make it an attractive choice for medicinal chemists and

drug development professionals. The protocols and guidelines presented in this document

provide a solid foundation for the successful application of this reagent in the synthesis of novel

pharmaceutical candidates.

To cite this document: BenchChem. [Application Notes and Protocols: 3,5-Dimethylpyrazole-
1-carboxamidine Nitrate in Pharmaceutical Synthesis]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3415802#use-of-3-5-dimethylpyrazole-
1-carboxamidine-nitrate-as-a-pharmaceutical-intermediate]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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